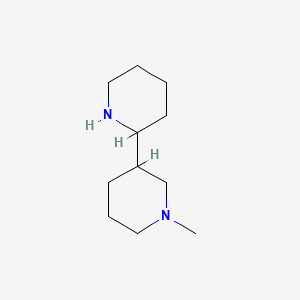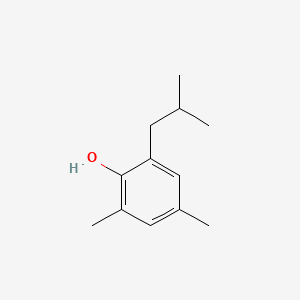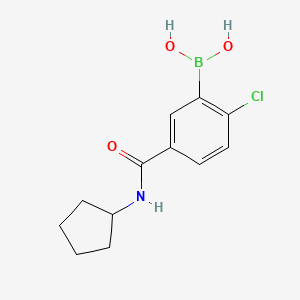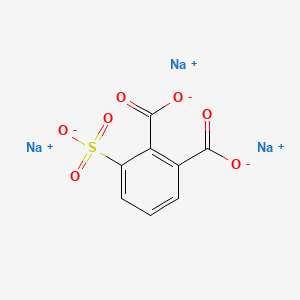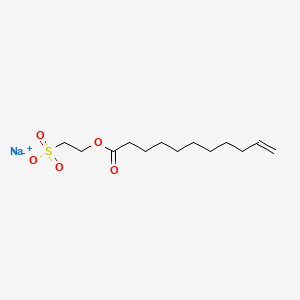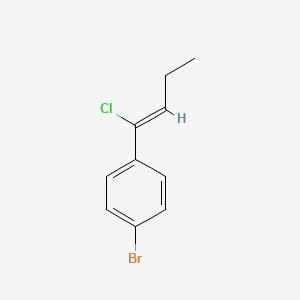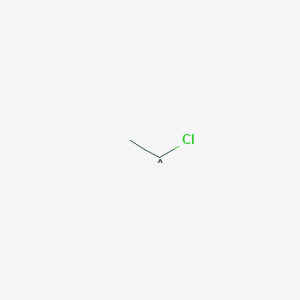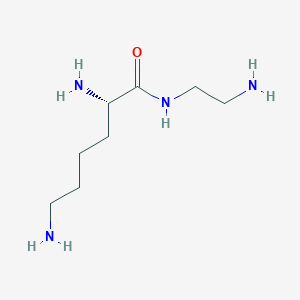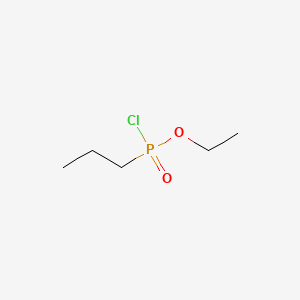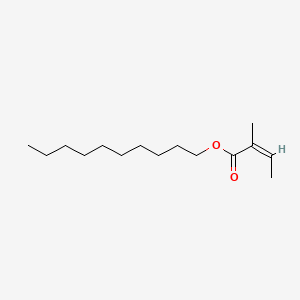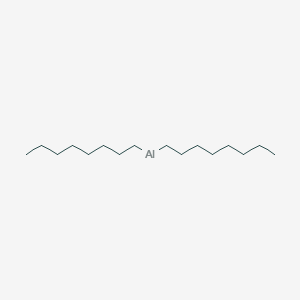
Hydrodioctylaluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrodioctylaluminium is an organoaluminium compound with the molecular formula C16H35Al. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of aluminium bonded to two octyl groups and one hydrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
Hydrodioctylaluminium can be synthesized through the reaction of aluminium trichloride with dioctylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3C8H17MgCl→Al(C8H17)2H+2MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Hydrodioctylaluminium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and octane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Reduction: Often uses this compound in combination with other reducing agents like lithium aluminium hydride.
Substitution: Involves the use of various electrophiles under controlled temperatures.
Major Products Formed
Oxidation: Aluminium oxide and octane.
Reduction: Corresponding alcohols from ketones.
Substitution: Various substituted organoaluminium compounds.
科学的研究の応用
Hydrodioctylaluminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of hydrodioctylaluminium involves its ability to donate electrons and form bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis, enabling the formation of complex molecules through various reaction pathways.
類似化合物との比較
Similar Compounds
Triethylaluminium: Another organoaluminium compound with similar reactivity but different alkyl groups.
Diisobutylaluminium Hydride: Known for its use in selective reductions.
Trimethylaluminium: Used in the synthesis of various organic compounds.
Uniqueness
Hydrodioctylaluminium is unique due to its specific alkyl groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research.
特性
CAS番号 |
37167-65-0 |
|---|---|
分子式 |
C16H34Al |
分子量 |
253.42 g/mol |
InChI |
InChI=1S/2C8H17.Al/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
InChIキー |
RYFHUGPCQBOJBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Al]CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

